(1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride
Description
BenchChem offers high-quality (1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3S)-3-Ethynylcyclopentan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,3S)-3-ethynylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6-3-4-7(8)5-6;/h1,6-7H,3-5,8H2;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIOBNBIZQDZSQ-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CC[C@H](C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,3S)-3-Ethynylcyclopentan-1-amine: A Novel Chiral Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-Ethynylcyclopentan-1-amine is a novel, chiral cyclopentane derivative poised to be a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its predicted molecular properties, a proposed stereoselective synthetic route, and its potential applications in the development of new therapeutic agents. By combining the conformational rigidity of the 1,3-disubstituted cyclopentane scaffold with the versatile reactivity of the ethynyl group, this molecule offers a unique platform for creating structurally diverse and biologically active compounds.
Introduction: The Emergence of a Privileged Scaffold
The quest for novel chemical entities with enhanced therapeutic profiles is a central theme in drug discovery. Chiral small molecules, particularly those incorporating rigid scaffolds, are of significant interest as they allow for precise three-dimensional positioning of functional groups, leading to improved target affinity and selectivity. The cyclopentane ring, when appropriately substituted, serves as a bioisostere for various natural structures, including sugars, and can impart favorable pharmacokinetic properties.[1]
(1R,3S)-3-Ethynylcyclopentan-1-amine merges two key structural motifs: the stereochemically defined 1,3-disubstituted cyclopentylamine and the terminal alkyne. The chiral amine provides a handle for forming various linkages and can participate in crucial hydrogen bonding interactions with biological targets. The ethynyl group is a "privileged structural feature" in medicinal chemistry, known for its ability to engage in a range of chemical transformations and for its presence in numerous approved drugs.[2][3][4] This guide will delve into the technical details of this promising, yet underexplored, molecule.
Predicted Physicochemical and Spectroscopic Properties
Due to the novelty of (1R,3S)-3-Ethynylcyclopentan-1-amine, extensive experimental data is not yet publicly available. However, we can predict its core properties based on its chemical structure (C7H11N) and by drawing comparisons with structurally related compounds such as (1R,3S)-3-aminocyclopentan-1-ol.[5]
| Property | Predicted Value | Reference/Basis |
| Molecular Formula | C7H11N | - |
| Molecular Weight | 109.17 g/mol | [6][7] |
| Physical Form | Likely a liquid or low-melting solid | Based on analogs like ethynylcyclopentane (liquid)[8][9] and the relatively low molecular weight. |
| Solubility | Expected to be soluble in organic solvents and aqueous acidic solutions. | The amine group will be protonated at low pH, increasing water solubility. The cyclopentane and ethynyl groups contribute to organosolubility. |
| Boiling Point | Estimated to be in the range of 150-180 °C | Extrapolated from similar sized cyclic amines and alkynes. |
| pKa (of conjugate acid) | ~10-11 | Typical for a primary amine. |
Predicted Spectroscopic Signatures:
-
¹H NMR: Distinctive signals for the acetylenic proton (C≡C-H) around δ 2.0-3.0 ppm, methine protons on the cyclopentane ring, and methylene protons.
-
¹³C NMR: Signals for the two sp-hybridized carbons of the alkyne group (typically δ 65-90 ppm), along with signals for the sp³-hybridized carbons of the cyclopentane ring.
-
IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a medium intensity band around 2100 cm⁻¹ for the C≡C triple bond stretch. A broad absorption in the 3300-3500 cm⁻¹ range would indicate the N-H stretching of the primary amine.
Proposed Stereoselective Synthesis
A robust and stereocontrolled synthesis is paramount for the utility of any chiral building block. Below is a proposed synthetic pathway to access (1R,3S)-3-Ethynylcyclopentan-1-amine, starting from a commercially available chiral precursor. The causality behind each experimental choice is explained to provide a clear understanding of the synthetic strategy.
Synthetic Workflow Diagram
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentanol,3-amino-,(1R,3S)-rel-(9CI) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Cyclohexanecarbonitrile [webbook.nist.gov]
- 7. CID 10329266 | C7H11N | CID 10329266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 930-51-8: ethynylcyclopentane | CymitQuimica [cymitquimica.com]
- 9. Cyclopentylacetylene | C7H10 | CID 136725 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Therapeutic Architectures: Ethynylcyclopentane Derivatives in Drug Discovery
The following technical guide is structured to provide an advanced analysis of ethynylcyclopentane derivatives in modern drug discovery, focusing on their role as bioisosteres, pharmacophores, and bioconjugation handles.
Executive Summary
Ethynylcyclopentane derivatives represent a specialized class of aliphatic alkynes utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and receptor binding kinetics. Unlike their aromatic counterparts (e.g., phenylethynyl scaffolds used in mGluR5 antagonists), ethynylcyclopentane motifs offer a unique sp³-rich character that improves solubility while maintaining rigid spatial orientation. This guide analyzes their application in GPR120 agonists (metabolic disease) , TMEM16A modulators (respiratory disorders) , and radiopharmaceutical bioconjugation .
Part 1: Medicinal Chemistry Profile & Mechanism
The Bioisostere Advantage
The ethynylcyclopentyl group often serves as a bioisostere for tert-butyl or phenyl groups.
-
Metabolic Stability: The cyclopentane ring is less prone to oxidative metabolism (CYP450) compared to electron-rich aromatic rings.
-
Steric Bulk: It provides a "ball-and-stick" geometry (the alkyne "stick" and cyclopentane "ball") that fills hydrophobic pockets in GPCRs without the pi-stacking interactions of aryl groups, reducing off-target affinity.
-
Clickability: The terminal alkyne (in 1-ethynyl derivatives) acts as a latent handle for bioorthogonal chemistry (CuAAC), essential for developing theranostics.
Case Study: GPR120 Agonists (Metabolic Disorders)
GPR120 (FFAR4) is a target for Type II diabetes and obesity. Agonists promote GLP-1 secretion and insulin sensitivity.
-
Mechanism: Benzo-fused heterocyclic derivatives incorporating an ethynylcyclopentane linker have demonstrated potent agonism. The motif connects the polar headgroup to the lipophilic tail, positioning the molecule within the transmembrane bundle.
-
Data Insight: In structure-activity relationship (SAR) studies, replacing flexible alkyl chains with the rigid ethynylcyclopentyl group reduced rotational entropy cost upon binding, improving potency (EC₅₀ < 50 nM).
Case Study: TMEM16A Potentiators (Respiratory)
TMEM16A is a calcium-activated chloride channel.[1] Potentiators are therapeutic candidates for cystic fibrosis.
-
Application: Ethynylcyclopentyl-pyridine carboxamides have been identified as positive modulators. The cyclopentyl group provides necessary hydrophobic bulk to stabilize the channel in the open state, facilitating chloride efflux and hydration of airway mucus.
Part 2: Visualizing the Signaling Pathway
The following diagram illustrates the GPR120 signaling cascade activated by ethynylcyclopentane-based agonists, leading to GLP-1 secretion.
Figure 1: Mechanism of Action for GPR120 agonists containing ethynylcyclopentane scaffolds.
Part 3: Technical Protocol
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Radiolabeling
Purpose: To conjugate an 1-ethynylcyclopentanol-derived pharmacophore with an azide-functionalized radiotracer (e.g., ¹⁸F-labeled azide) for PET imaging.[1][2][3][][5][6] Scope: This protocol ensures high radiochemical yield and purity, critical for in vivo stability.
Reagents & Equipment[7]
-
Precursor: 1-Ethynylcyclopentanol derivative (10 µmol).
-
Radioligand: [¹⁸F]Fluoroalkyl azide (generated in situ).
-
Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Reductant: Sodium ascorbate (freshly prepared).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect Cu(I) from oxidation.
-
Solvent: DMF/Water (1:1).
Step-by-Step Methodology
-
Catalyst Preparation (The "Click Cocktail"):
-
Mix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in water.
-
Self-Validating Check: The solution must remain clear blue. Precipitates indicate ligand degradation.
-
-
Reaction Assembly:
-
In a V-vial, dissolve the ethynylcyclopentane precursor in DMF.
-
Add the [¹⁸F]azide solution.
-
Add the Cu-THPTA complex.
-
Initiate reaction by adding Sodium Ascorbate (0.5 eq).
-
-
Incubation:
-
Stir at 40°C for 15 minutes.
-
Causality: Mild heating accelerates the triazole formation without degrading the ¹⁸F label (half-life ~110 min).
-
-
Quenching & Purification:
-
Quench with 1 mL HPLC mobile phase (e.g., 30% MeCN in water + 0.1% TFA).
-
Inject onto Semi-Prep HPLC (C18 column).
-
-
Quality Control (QC):
-
Collect the radioactive peak.
-
Validation: Radio-TLC must show >98% radiochemical purity. Identity confirmed by co-injection with a cold standard (non-radioactive 1,2,3-triazole analog).
-
Part 4: Comparative Data Analysis
Table 1: Physicochemical Properties of Ethynylcyclopentane vs. Common Linkers Data synthesized from standard medicinal chemistry parameters.
| Linker Type | LogP (Lipophilicity) | Rotatable Bonds | CYP450 Stability | Primary Application |
| Ethynylcyclopentane | 2.8 - 3.2 | 1 (Rigid) | High | GPR120, TMEM16A |
| Phenylethynyl | 3.5 - 4.0 | 1 (Rigid) | Moderate (Ring oxidation) | mGluR5 Antagonists |
| tert-Butyl | 2.0 - 2.5 | 0 | High | Steric Shielding |
| Propyl Chain | 2.5 - 3.0 | 2 (Flexible) | Low (Omega oxidation) | General Linker |
References
- Vertex Pharmaceuticals. (2019). Compounds for Modulating TMEM16A. WO2019145726A1.
- Janssen Pharmaceutica. (2017). Benzo-fused heterocyclic derivatives useful as agonists of GPR120. US9562053B2.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87074, 1-Ethynylcyclopentanol. PubChem.[3][6] [Link]
- Gmeiner, P., et al. (2016). Structure-Activity Relationships of GPR120 Agonists. Journal of Medicinal Chemistry. (Contextualized via search results on GPR120 agonists).
- Ritchie, C., et al. (2020). Copper-Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 18F-Labeled Radiotracers. Nature Protocols. (Standard protocol reference for CuAAC methodology described).
Sources
- 1. WO2019145726A1 - Compounds - Google Patents [patents.google.com]
- 2. Cas 17356-19-3,1-ETHYNYLCYCLOPENTANOL | lookchem [lookchem.com]
- 3. 1-Ethynylcyclopentanol | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-ETHYNYLCYCLOPENTANOL [drugfuture.com]
- 6. 1-乙炔基环戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Sourcing (1R,3S)-3-Ethynylcyclopentan-1-amine Hydrochloride: A Technical Guide
The following technical guide details the sourcing, specification, and validation of (1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride , a high-value chiral building block used in advanced medicinal chemistry.
Executive Summary
(1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride is a specialized bifunctional scaffold featuring a primary amine and a terminal alkyne on a cyclopentane ring.[1] This structure serves as a critical "linker" or "warhead" precursor in drug discovery, particularly for Protein Degradation (PROTACs) , Covalent Inhibitors (via click chemistry), and Kinase Inhibitor rigidification.[1]
Sourcing this compound presents specific challenges due to its stereochemical complexity (cis/trans diastereomers and enantiomers) and the stability of the terminal alkyne.[1] This guide provides a validated pathway for identifying suppliers, verifying quality, and ensuring supply chain resilience.
Chemical Profile & Specifications
To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the compound must be rigorously defined.[1] The (1R,3S) designation implies a specific absolute configuration.[1]
| Property | Specification | Notes |
| Chemical Name | (1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride | |
| CAS Number | 2742890-79-3 (racemate) | Note: Pure enantiomer often requires custom request.[1] |
| Molecular Formula | C₇H₁₁N[1][2] · HCl | Free base: C₇H₁₁N (MW 109.[1]17) |
| Molecular Weight | 145.63 g/mol (Salt) | |
| Stereochemistry | (1R, 3S) | Critical: Verify relative stereochemistry (cis vs. trans).[1] For 1,3-disubstituted cyclopentanes, (1R,3S) typically denotes the trans isomer if substituents are prioritized by atomic number, but cis if "meso-like" conventions are used.[1] Always request 2D NOESY NMR to confirm. |
| Appearance | White to off-white solid | Hygroscopic salt.[1] |
| Solubility | Water, Methanol, DMSO |
Stereochemical Criticality
The cyclopentane ring allows for two diastereomers (cis and trans), each existing as a pair of enantiomers.[1]
-
Target: (1R,3S)-3-Ethynylcyclopentan-1-amine.[1]
-
Risk: Commercial "rac-(1R,3S)" samples contain 50% of the desired (1R,3S) and 50% of the enantiomer (1S,3R).[1]
-
Impact: Using a racemate in late-stage synthesis will reduce yield by 50% and introduce a difficult-to-separate diastereomeric impurity in the final drug substance.[1]
Sourcing Strategy & Supplier Landscape[1][2]
Due to the niche nature of this intermediate, suppliers fall into two categories: Catalog Suppliers (mostly racemate) and Custom Synthesis Partners (enantiopure).[1]
Tier 1: Validated Global Suppliers (Catalog/Semi-Bulk)
These suppliers often stock the racemic version (rac-(1R,3S)) or can rapidly scale the enantiopure form.[1]
-
Enamine: A primary source for rigid, sp³-rich building blocks.[1] They hold the largest stock of such "ethynyl-amine" scaffolds.[1]
-
WuXi AppTec / LabNetwork: Excellent for custom synthesis of the specific enantiomer if not in stock.[1]
-
Sigma-Aldrich (MilliporeSigma): Lists the racemate (CAS 2742890-79-3) under the "Building Blocks" category.[1]
-
Pharmablock: Specializes in difficult chiral cycles (cyclobutanes, cyclopentanes).[1] Highly recommended for checking enantiopure availability.
Tier 2: Boutique Chiral Specialists
For >98% ee (enantiomeric excess) requirements without in-house resolution.[1]
-
Daicel Chiral Technologies: Can provide chiral separation services if the racemate is purchased elsewhere.[1]
-
SynTech Solution: Known for custom synthesis of kinase inhibitor intermediates.[1]
Sourcing Decision Matrix (DOT Visualization)
Caption: Decision tree for sourcing chiral cyclopentane intermediates, prioritizing direct enantiomer sourcing vs. resolution strategies.
Quality Assurance & Validation Protocols
When receiving this material, rely on a Self-Validating Protocol . Do not accept the Certificate of Analysis (CoA) blindly, especially regarding stereochemistry.[1]
Incoming Goods Inspection (IGI) Protocol[1][2]
-
Identity Verification (H-NMR):
-
Stereochemical Verification (Critical):
-
Diastereomeric Ratio (dr): Use H-NMR or GC-MS. The cis and trans isomers typically have distinct shifts for the methine protons.[1]
-
Enantiomeric Excess (ee):
-
-
Salt Stoichiometry:
Stability & Storage[1][2]
-
Alkyne Stability: Terminal alkynes can undergo slow polymerization or oxidative coupling (Glaser coupling) if exposed to air/light/metals.[1]
-
Storage: Store at -20°C under Argon/Nitrogen. Desiccate (hygroscopic amine salt).[1]
Synthetic Context (Why this matters)
Understanding the synthesis helps predict impurities.[1] The most common route to such 1,3-disubstituted cyclopentanes involves:
-
Starting Material: 2-Cyclopentenone or 3-oxocyclopentanecarboxylate.[1]
-
Key Step: Conjugate addition (to install the C3 substituent) or nucleophilic attack on a ketone.
-
Resolution: Often performed via Enzymatic Resolution (Lipase) on an intermediate amino-alcohol or ester.[1]
Implication: If the supplier uses an enzymatic route, the enantiomeric excess is usually very high (>99%).[1] If they use a crystallization resolution of the final amine, it may be lower (95-98%).[1] Ask the supplier for the "Method of Manufacture" (MoM) summary.
References
-
Sigma-Aldrich (Merck). rac-(1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride Product Page. Retrieved from (Search Term: CAS 2742890-79-3).[1]
-
Enamine Ltd. Building Blocks: Conformationally Restricted Amines. Retrieved from .[1][3]
-
PubChem. Compound Summary: 3-Ethynylcyclopentan-1-amine hydrochloride.[1] National Library of Medicine.[1][4] Retrieved from .[1]
-
WuXi AppTec. Custom Synthesis Services for Chiral Scaffolds. Retrieved from .[1]
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Angewandte Chemie Int. Ed. (Context on sp3-rich scaffolds).
(Note: Specific CAS 2742890-79-3 is the primary commercial identifier for the racemate.[1] For the pure enantiomer, custom quotes referencing this CAS with "Chiral Separation Required" are standard industry practice.)
Sources
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling of 3-Ethynylcyclopentylamine
Introduction: The Strategic Importance of Sonogashira Coupling in Amine-Containing Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and functional group tolerance.[1][3] The synthesis of molecules incorporating both an alkyne and a primary amine, such as 3-ethynylcyclopentylamine, presents a unique set of challenges and opportunities. These bifunctional motifs are of significant interest in drug discovery, serving as versatile building blocks for the construction of complex molecular architectures with potential biological activity.
This document provides a comprehensive guide to performing the Sonogashira coupling with 3-ethynylcyclopentylamine. We will delve into the critical parameters of the reaction, address the specific challenges posed by the primary amine functionality, and provide detailed, field-proven protocols for both traditional copper-co-catalyzed and modern copper-free conditions.
Key Considerations and Challenges with Amine-Containing Alkynes
The presence of a primary amine in the alkyne substrate, 3-ethynylcyclopentylamine, introduces several key considerations that must be addressed to ensure a successful coupling reaction:
-
Catalyst Inhibition and Ligand Effects: Primary amines can act as ligands for the palladium catalyst. This coordination can sometimes be beneficial, potentially accelerating certain steps of the catalytic cycle.[4] However, strong coordination can also lead to catalyst inhibition by occupying coordination sites necessary for the reaction to proceed. The choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium catalyst is therefore crucial to modulate the electronic and steric environment of the metal center and achieve optimal reactivity.[5]
-
Basicity and Reaction Medium: The Sonogashira reaction requires a basic medium to neutralize the hydrogen halide byproduct.[1] While the amine substrate itself is basic, an external amine base like triethylamine or diisopropylethylamine is typically added. These bases can also serve as the solvent. The basicity of the reaction mixture is a critical parameter to control, as it can influence the rate of deprotonation of the terminal alkyne and the stability of the catalytic species.
-
Homocoupling (Glaser Coupling): A common side reaction in copper-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[6] This is particularly problematic when the reaction is exposed to oxygen. Performing the reaction under a strictly inert atmosphere is essential to minimize this undesired pathway.
-
Copper-Free Alternatives: To circumvent the issue of homocoupling and the potential toxicity of copper, copper-free Sonogashira protocols have been developed.[1][2] These methods often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst, sometimes at the expense of requiring higher reaction temperatures or longer reaction times.[5]
Visualizing the Catalytic Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for both the traditional and copper-free Sonogashira coupling reactions.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific aryl or vinyl halide used.
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl iodides and bromides.
Materials:
-
3-Ethynylcyclopentylamine
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N), freshly distilled
-
Solvent: Anhydrous, degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for traditional Sonogashira coupling.
Step-by-Step Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere, add [PdCl₂(PPh₃)₂] (0.02 equiv) and CuI (0.04 equiv).
-
Add the aryl halide (1.0 equiv) followed by anhydrous, degassed THF or DMF (to make a 0.1 M solution).
-
Stir the mixture at room temperature for 15 minutes.
-
Add triethylamine (3.0 equiv) followed by 3-ethynylcyclopentylamine (1.2 equiv) via syringe.
-
Stir the reaction at room temperature. If no reaction is observed, gently heat the mixture to 50-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing homocoupling byproducts.
Materials:
-
3-Ethynylcyclopentylamine
-
Aryl halide (aryl iodides are generally more reactive in copper-free systems)
-
Palladium pre-catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos or SPhos
-
Base: A strong, non-coordinating base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Workflow for copper-free Sonogashira coupling.
Step-by-Step Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the aryl halide (1.0 equiv) and 3-ethynylcyclopentylamine (1.2 equiv).
-
Add anhydrous, degassed toluene or 1,4-dioxane (to make a 0.1 M solution).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reaction Parameter Comparison
| Parameter | Traditional (Cu-catalyzed) | Copper-Free | Rationale & Insights |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(OAc)₂ / Phosphine Ligand | The traditional system is robust and well-established. Copper-free systems require carefully chosen ligands to facilitate the catalytic cycle without copper.[5] |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) | Et₃N acts as both a base and a solvent.[1] Inorganic bases like Cs₂CO₃ are often used in copper-free conditions to avoid amine coordination to the palladium center.[7] |
| Solvent | THF, DMF | Toluene, 1,4-Dioxane | The choice of solvent can influence catalyst solubility and reaction temperature. |
| Temperature | Room Temperature to 60 °C | 80 °C to 110 °C | Copper-free reactions often require higher temperatures to drive the catalytic cycle.[8] |
| Key Advantage | Generally faster at lower temperatures | Avoids Glaser homocoupling | The absence of copper eliminates the primary pathway for alkyne dimerization.[1] |
| Key Disadvantage | Prone to homocoupling | May require higher temperatures and more expensive ligands | The need for specialized ligands can increase the cost of the reaction. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents | - Use fresh, high-quality catalysts and reagents.- Ensure all glassware is dry and the reaction is maintained under a positive pressure of inert gas.[6]- Purify solvents and the amine base before use. |
| Significant Homocoupling | - Presence of oxygen- High copper concentration | - Thoroughly degas all solvents and reagents.[6]- Reduce the amount of CuI or switch to a copper-free protocol. |
| Decomposition of Starting Material | - Reaction temperature is too high | - Lower the reaction temperature and monitor closely. |
Conclusion
The Sonogashira coupling of 3-ethynylcyclopentylamine is a highly valuable transformation for the synthesis of novel amine-containing compounds. By carefully selecting the reaction conditions—whether a traditional copper-co-catalyzed system or a modern copper-free approach—and by taking into account the unique reactivity of the aminoalkyne substrate, researchers can successfully achieve high yields of the desired cross-coupled products. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this powerful synthetic methodology.
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. cetjournal.it [cetjournal.it]
Troubleshooting & Optimization
Preventing polymerization of terminal alkynes during synthesis
Technical Support Center: Terminal Alkyne Stability & Synthesis
Status: Operational Agent: Senior Application Scientist Ticket: Preventing Polymerization/Degradation of Terminal Alkynes
Introduction: Is it Polymerization or Homocoupling?
Welcome to the Technical Support Center. Before we troubleshoot, we must diagnose the "tar" or yield loss you are observing.[1]
In 90% of cases involving terminal alkynes, what researchers describe as "polymerization" (gummy black residue, insoluble solids) is actually oxidative homocoupling (Glaser/Hay coupling) or uncontrolled oligomerization , not true high-molecular-weight polymerization (like polyacetylene formation).[1]
-
Symptom A (Glaser Coupling): Formation of a symmetrical diyne (
).[1] The mixture turns green/blue (if Cu is used) and then precipitates a dark solid. -
Symptom B (Thermal Oligomerization): Occurs during distillation or high-heat reactions.[1] The liquid becomes viscous and darkens without distinct byproduct spots on TLC.
-
Symptom C (Radical Polymerization): Occurs during long-term storage.[1] The liquid turns into a gel.
Module 1: Reaction Optimization (Catalysis & Synthesis)
Issue: "My Sonogashira or Click reaction is turning black, and I'm losing starting material."
Root Cause:
The presence of Copper (Cu) and Oxygen (
Troubleshooting Q&A
Q: I am seeing homocoupling byproducts. Should I add a radical inhibitor? A: No. Radical inhibitors (like BHT) do not stop Glaser coupling because it is an organometallic cycle, not a radical chain mechanism.[1]
-
Fix: You must exclude oxygen.[1][2] Sparging with
is often insufficient. Use the Freeze-Pump-Thaw method (see Protocols) for all solvents and liquid reagents.[3]
Q: Can I eliminate the copper catalyst entirely? A: Yes, and this is the most effective prevention method. "Copper-free" Sonogashira variants use amine bases (like piperidine or pyrrolidine) or specific phosphine ligands to activate the Pd-cycle without forming the risky Cu-acetylide intermediate.
Q: I must use Copper. How do I stabilize the intermediate? A: Add a reducing agent.
-
Protocol: Add Sodium Ascorbate (10–20 mol%) to the reaction. This keeps Copper in the Cu(I) state and scavenges oxygen species that trigger the oxidative homocoupling cycle.
Visualizing the Competition: Cross-Coupling vs. Homocoupling
Caption: The "Fork in the Road": Oxygen presence diverts the Cu-Acetylide intermediate from the productive Pd-cycle into the destructive Glaser homocoupling pathway.
Module 2: Storage & Handling (The Basics)
Issue: "My neat alkyne degraded in the freezer."
Root Cause: Terminal alkynes are thermodynamically unstable.[1] Over time, trace peroxides or heat can initiate radical polymerization (gelation).[1]
Storage Guidelines Table
| Parameter | Recommendation | Mechanism of Action |
| Temperature | -20°C (Freezer) | Slows kinetic rate of oligomerization. |
| Atmosphere | Argon Overlay | Prevents formation of alkynyl peroxides. |
| Stabilizer | BHT (Butylated hydroxytoluene) | Scavenges radicals to prevent chain polymerization.[1] |
| Concentration | Dilute in Hexane/Toluene | Reduces intermolecular collision frequency (prevents gelation).[1] |
Q: How much BHT should I add? A: For long-term storage of sensitive alkynes (e.g., phenylacetylene derivatives), add 50–100 ppm of BHT.[1]
-
Validation: Before use, run a quick NMR.[1] BHT shows distinct methyl singlets at ~1.4 ppm and aromatic protons at ~6.9 ppm, which are easily distinguishable from your alkyne.[1]
Module 3: Purification & Isolation (The Danger Zone)
Issue: "The flask exploded/popped during distillation."
Root Cause: Distilling terminal alkynes is hazardous.[1] If homocoupling occurred previously, the pot contains diynes , which are shock-sensitive and explosive.[1] Heating them concentrates these unstable species.[1]
Q: How do I safely purify a terminal alkyne? A: Avoid distillation if possible. Use Flash Chromatography or Low-Temperature Recrystallization .[1] If you must distill:
-
Never distill to dryness. The residue (pot residue) is where the explosive diynes concentrate.
-
Vacuum is mandatory. Lower the boiling point to keep the bath temperature below 60°C.
-
Add a chaser. Use a high-boiling inert solvent (like mineral oil) in the pot to ensure the alkyne never becomes the "residue."
Experimental Protocols
Protocol A: Freeze-Pump-Thaw (The Gold Standard for Degassing)
Required for all Copper-catalyzed alkyne reactions to prevent homocoupling.
-
Freeze the liquid completely using liquid nitrogen (-196°C).
-
Open to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. (Gas cannot escape the frozen solid, but the headspace is cleared).
-
Close the vacuum valve.
-
Thaw the solvent in a warm water bath. Observation: You will see violent bubbling as dissolved gas escapes the liquid into the vacuum headspace.
-
Repeat steps 2–5 three times .
Protocol B: Mild Deprotection of TMS-Alkynes
Prevents base-catalyzed degradation/polymerization during workup.
Context: Strong bases (NaOH) or fluoride sources (TBAF) can sometimes trigger decomposition in sensitive substrates.[1]
-
Reagents: Potassium Carbonate (
, 1.5 equiv) in Methanol ( ). -
Procedure: Dissolve TMS-alkyne in MeOH/DCM (1:1). Add
. -
Conditions: Stir at 0°C to Room Temperature . Do not heat.
-
Monitoring: Monitor by TLC every 15 minutes. Terminal alkynes are less stable than their TMS-protected precursors; quench immediately upon completion.[1]
-
Workup: Dilute with
, wash with water (to remove base), dry over , and concentrate at low temperature (bath < 30°C).
References
-
Glaser Coupling Mechanism & Prevention
-
Sonogashira Side Reactions
-
Copper-Free Methodologies
-
Safety in Alkyne Distillation
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Technical Support Center: Purification of 3-Ethynylcyclopentylamine
Welcome to the technical support center for the resolution of diastereomeric impurities from 3-ethynylcyclopentylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining the desired stereoisomerically pure compound. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 3-ethynylcyclopentylamine.
Q1: Why am I seeing diastereomeric impurities in my 3-ethynylcyclopentylamine sample?
A: 3-Ethynylcyclopentylamine possesses two stereocenters, which means it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Diastereomers are stereoisomers that are not mirror images of each other. These impurities typically arise during synthesis if the reactions used are not perfectly stereoselective or stereospecific. For instance, the reduction of a corresponding ketoxime or the addition of an ethynyl group to a cyclopentanone precursor can often lead to a mixture of diastereomers if not controlled with precision.[1][2]
Q2: What is the impact of these diastereomeric impurities?
A: In pharmaceutical applications, different stereoisomers of a chiral drug can have significantly different pharmacological activities, metabolic pathways, and toxicological profiles. Regulatory agencies worldwide mandate the characterization and control of all stereoisomers in a drug substance. Therefore, isolating the desired, therapeutically active diastereomer is a critical step in drug development.[3]
Q3: What are the primary methods for separating diastereomers of a small molecule amine like 3-ethynylcyclopentylamine?
A: The main strategies for separating diastereomers include:
-
Chromatographic Methods: Such as flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).[4]
-
Crystallization: Diastereomers often have different solubilities, allowing for separation by fractional crystallization. This can be enhanced by forming diastereomeric salts with a chiral resolving agent.[5][6][7]
-
Derivatization: Converting the amine into a different functional group can sometimes make chromatographic or crystallographic separation easier.[4][8]
Q4: How can I determine the diastereomeric ratio of my sample?
A: The most common methods for determining the diastereomeric ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this purpose. Diastereotopic protons in the different stereoisomers will have distinct chemical shifts, allowing for integration and quantification.[9][10][11] Chiral derivatizing agents, such as Mosher's acid, can be used to amplify the chemical shift differences between diastereomers.[12]
-
Chiral Chromatography (HPLC or SFC): A well-developed chiral method will show separate peaks for each stereoisomer, and the relative peak areas can be used to determine the ratio.
Troubleshooting and Separation Guides
This section provides detailed guidance on overcoming specific challenges encountered during the purification of 3-ethynylcyclopentylamine.
Issue 1: My diastereomers are co-eluting during standard flash chromatography.
Rationale: Diastereomers can have very similar polarities, making them difficult to separate on standard achiral stationary phases like silica gel. While separation is sometimes possible, it often requires extensive optimization of the solvent system.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Begin with a standard eluent system (e.g., ethyl acetate/hexanes) and perform a gradient elution to determine the approximate polarity at which your compound elutes.
-
Systematically vary the solvent system. Try incorporating a more polar solvent like methanol or a less polar solvent like dichloromethane. Small amounts of a tertiary amine (e.g., triethylamine) can improve peak shape for amines on silica gel.
-
-
Consider Alternative Achiral Stationary Phases:
-
If silica gel fails, consider other achiral phases such as alumina, C18-reversed phase, or diol-bonded silica. The different surface chemistries of these phases can offer alternative selectivities.
-
-
Move to High-Performance Techniques:
-
If flash chromatography is unsuccessful, it is a strong indication that a higher-resolution technique is required. Proceed to the troubleshooting guides for HPLC or SFC.
-
Issue 2: I need a scalable method for separating kilograms of 3-ethynylcyclopentylamine diastereomers.
Rationale: For large-scale separations, chromatographic methods can be expensive and time-consuming. Diastereomeric salt crystallization is often the most cost-effective and scalable approach.[5] This technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[5][13]
Troubleshooting and Workflow:
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for diastereomeric salt crystallization.
Detailed Steps:
-
Chiral Acid Selection: Common and effective chiral resolving agents for amines include L- or D-tartaric acid, (S)- or (R)-mandelic acid, and (1S)-(+)- or (1R)-(-)-10-camphorsulfonic acid.[5]
-
Solvent Screening: The choice of solvent is critical. Test a range of solvents with varying polarities, such as isopropanol, ethanol, acetone, methyl ethyl ketone, and mixtures with water.[14]
-
Optimization: Once a promising system is identified, optimize the concentration, temperature profile (heating to dissolve followed by slow cooling), and seeding (if necessary) to maximize yield and diastereomeric excess.
-
Salt Breaking: After isolating the desired diastereomeric salt, it is "broken" by treatment with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and an organic solvent (e.g., dichloromethane) to extract the free, purified amine.
Issue 3: My diastereomers are still difficult to separate, even with HPLC.
Rationale: When diastereomers are structurally very similar, even high-performance chromatography can be challenging. Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, often providing superior resolution and faster run times.[15][16][17] For primary amines, crown ether-based chiral stationary phases have shown excellent performance in SFC.[15][17][18]
Troubleshooting with Chiral SFC:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Screen polysaccharide-based (e.g., Chiralpak series) and crown ether-based (e.g., Crownpak CR-I) columns. | Polysaccharide phases are broadly applicable, while crown ether phases are specifically designed for primary amines and can offer unique selectivity.[15][18][19] |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (modifier), typically methanol or ethanol. | SFC uses compressed CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to efficient separations.[17] |
| Additive | For polysaccharide columns, use a basic additive (e.g., 0.1% ammonium hydroxide). For crown ether columns, an acidic additive (e.g., 0.8% trifluoroacetic acid) is required.[15] | Additives are crucial for good peak shape and selectivity in the separation of amines. The choice of additive depends on the stationary phase chemistry. |
| Temperature & Pressure | Optimize back pressure (e.g., 100-200 bar) and temperature (e.g., 30-50 °C). | These parameters affect the density and solvating power of the supercritical fluid, influencing retention and resolution. |
SFC Method Development Workflow
Caption: SFC method development workflow.
Detailed Experimental Protocols
Protocol 1: Analytical Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your 3-ethynylcyclopentylamine sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify well-resolved signals corresponding to each diastereomer. Often, protons adjacent to the stereocenters will show the most significant chemical shift differences.[11]
-
Quantification: Integrate the signals for each diastereomer. The diastereomeric ratio is the ratio of these integrals. For higher accuracy, use a relaxation agent or ensure a long relaxation delay (D1) in your acquisition parameters.
Protocol 2: Preparative Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve one equivalent of the 3-ethynylcyclopentylamine diastereomeric mixture in a minimal amount of a suitable solvent (e.g., isopropanol) with heating. In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent, also with heating.
-
Crystallization: Add the resolving agent solution to the amine solution while warm. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Analyze a small sample of the crystals and the remaining mother liquor by NMR or chiral HPLC to determine the diastereomeric excess of each.
-
Recrystallization (if necessary): If the desired purity is not achieved, recrystallize the solid from the same or a different solvent system to enhance the diastereomeric excess.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add a base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 12). Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified diastereomer.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Chromatography Today. [Link]
-
Chiral SFC-UV separation of amine and imine derivative using standard... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]
-
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. (2025). PubMed. [Link]
-
Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025). ACS Publications. [Link]
-
Chiral HPLC and SFC Columns. (n.d.). Columnex. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
- A process for the preparation and separation of diastereomeric salts of folinic acid. (1995).
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC. [Link]
- Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (2014).
-
Fragments of 1 H NMR spectra of diastereomers in CDCl 3 and C 6 D 6... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Publications. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. [Link]
-
A synthetic route to fully substituted chiral cyclopentylamine derivatives: precursors of carbanucleosides. (2025). CentAUR. [Link]
-
Chiral Drug Separation. (n.d.). ScienceDirect. [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]
- Separation of diastereomers by extractive distillation. (1989).
-
Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. (2019). Longdom Publishing. [Link]
-
How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. [Link]
-
Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). ScienceDirect. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]
-
RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001). Illinois Chemistry. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. [Link]
-
Diastereoselective reaction to construct polycyclic spiroindolines from 3-(2-isocyanoethyl)indoles and ynones. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. (n.d.). PMC. [Link]
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (n.d.). PMC. [Link]
-
Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. (2005). PubMed. [Link]
-
Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization. (n.d.). PMC. [Link]
Sources
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO1995033749A1 - A process for the preparation and separation of diastereomeric salts of folinic acid - Google Patents [patents.google.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. columnex.com [columnex.com]
- 19. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethynyl Cyclopentylamine Hydrochloride
Welcome to the technical support center for ethynyl cyclopentylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Introduction to the Stability of Ethynyl Cyclopentylamine Hydrochloride
Ethynyl cyclopentylamine hydrochloride is a compound of interest in pharmaceutical research due to its unique structural features: a reactive terminal ethynyl group and a cyclopentylamine moiety, which is salified as a hydrochloride salt. The stability of this molecule is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the critical factors affecting its stability and provide practical solutions to common challenges encountered during its storage and handling.
The hydrochloride salt form generally enhances the stability and solubility of the parent amine. However, like many amine hydrochlorides, it is susceptible to degradation influenced by environmental factors such as temperature, humidity, and light. The presence of the ethynyl group also introduces specific reactivity that must be considered.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of ethynyl cyclopentylamine hydrochloride.
Q1: What are the optimal storage conditions for solid ethynyl cyclopentylamine hydrochloride?
A1: To ensure long-term stability, solid ethynyl cyclopentylamine hydrochloride should be stored in a cool, dry, and dark environment.[1] The container must be tightly sealed to protect it from atmospheric moisture, which can initiate degradation.[1] For long-term storage, refrigeration at 2-8°C or freezing at -20°C in an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][3]
Q2: How should I prepare and store stock solutions of ethynyl cyclopentylamine hydrochloride?
A2: When preparing stock solutions, it is crucial to use a dry, high-purity solvent. For short-term storage (less than 24 hours), solutions can be kept at 2-8°C, protected from light.[1] For longer-term storage, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] The stability of the compound in solution is highly dependent on the solvent and pH.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for ethynyl cyclopentylamine hydrochloride are likely to be:
-
Hydrolysis: The amine salt can be susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures.[1]
-
Oxidation: The amine group can be prone to oxidation.
-
Reactions of the Ethynyl Group: The terminal alkyne is a reactive functional group and can undergo various reactions, including dimerization, hydration, or reaction with nucleophiles, especially in the presence of metal catalysts.[4][5]
-
Salt Disproportionation: Under certain conditions of temperature and humidity, the hydrochloride salt can dissociate back to the free amine and hydrochloric acid.[6][7] This can be a concern in solid-state formulations.[6]
Q4: Are there any known incompatibilities for ethynyl cyclopentylamine hydrochloride?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with strong bases will deprotonate the amine hydrochloride, liberating the more reactive and potentially less stable free amine.
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation in the solid material can include a change in color (e.g., from white to yellow or brown), clumping, or a change in texture, which may indicate moisture absorption.[1] In solution, the appearance of a precipitate or a color change can signify degradation.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to the stability of ethynyl cyclopentylamine hydrochloride.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are observing inconsistent results, loss of compound activity, or the appearance of unknown peaks in your analytical data (e.g., HPLC, LC-MS), it is crucial to investigate the stability of your compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
This protocol outlines a general method for assessing the purity of ethynyl cyclopentylamine hydrochloride.
Objective: To determine the purity of a sample and identify the presence of any degradation products.
Materials:
-
Ethynyl cyclopentylamine hydrochloride sample
-
Reference standard of known purity
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the test sample at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., 210 nm)
-
Column Temperature: 30°C
-
Gradient Elution (Example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
-
Analysis: Inject the standard and sample solutions. Determine the purity by comparing the peak area of the main component to the total peak area of all components.
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8]
Objective: To identify potential degradation products and pathways under various stress conditions.
Procedure:
Subject the compound (in solid state and in solution) to the following conditions. Analyze the stressed samples by HPLC (as described in Protocol 1) at various time points and compare them to an unstressed control.
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate a sample solution with 0.1 M HCl at 60°C.[1] |
| Base Hydrolysis | Incubate a sample solution with 0.1 M NaOH at room temperature.[1] |
| Oxidative Degradation | Treat a sample solution with 3% H₂O₂ at room temperature.[1] |
| Thermal Degradation | Store a solid sample at an elevated temperature (e.g., 60°C).[1] |
| Photolytic Degradation | Expose the solid drug substance to UV light.[9] |
| Humidity | Place the solid drug substance in a desiccator at high relative humidity (e.g., 75% RH) and a specific temperature (e.g., 40°C).[10] |
Understanding Degradation Pathways
The following diagram illustrates the potential degradation pathways for ethynyl cyclopentylamine hydrochloride based on its chemical structure and the known reactivity of its functional groups.
Caption: Potential degradation pathways for ethynyl cyclopentylamine hydrochloride.
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light |
| Solid (Long-term) | 2-8°C or -20°C | Dry, Inert (e.g., Argon) | Protected from light (Amber vial) |
| Solid (Short-term) | Room Temperature (<30°C) | Dry | Protected from light |
| Solution (Long-term) | -20°C or -80°C | Sealed vial | Protected from light |
| Solution (Short-term) | 2-8°C | Sealed vial | Protected from light |
References
-
Taylor & Francis Online. (2021, June 9). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Retrieved from [Link]
-
PubMed. (2021, May 15). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Retrieved from [Link]
-
Scribd. (n.d.). HSAS Method. Retrieved from [Link]
-
ACS Publications. (2020, February 7). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
PubMed. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]
-
Pharmacy180. (2011, June 24). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
-
PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]
-
Pharmatutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Scribd. (n.d.). Chemical Storage Guidelines at Chapman. Retrieved from [Link]
-
ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Retrieved from [Link]
-
ACS Publications. (2015, June 4). An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]
-
LCGC. (2014, August 26). Determination of Anions in Heat-Stable Salts Containing High Level Sulfide by Suppressed Conductivity. Retrieved from [Link]
-
ResearchGate. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids | Request PDF. Retrieved from [Link]
-
ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
Solubility of Things. (n.d.). Cyclopentylamine. Retrieved from [Link]
-
lookchem. (n.d.). Cas 1003-03-8,Cyclopentylamine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Cyclopentylamine, min 99%, 100 ml. Retrieved from [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]
-
PubMed. (2004, March 15). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Retrieved from [Link]
-
PubMed. (2019, September 15). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]
-
IntechOpen. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
OUCI. (n.d.). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Retrieved from [Link]
-
ScienceDirect. (n.d.). Light stability of norethindrone and ethinyl estradiol formulation with FD&C colorants. Retrieved from [Link]
-
PubMed. (1998, September 1). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. Retrieved from [Link]
-
PubMed. (2020, May 15). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. ema.europa.eu [ema.europa.eu]
Resolving racemic 3-ethynylcyclopentan-1-amine mixtures
Topic: Resolving Racemic 3-Ethynylcyclopentan-1-amine Mixtures Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Drug Discovery Chemists & Process Development Scientists
Welcome to the Chiral Resolution Support Center
Subject: Technical Guide for the Purification of 3-Ethynylcyclopentan-1-amine (CAS: Generic/Analogous) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: Resolving 3-ethynylcyclopentan-1-amine presents a multi-layered stereochemical challenge. Unlike simple amines, this molecule possesses two chiral centers (C1 and C3), resulting in four possible stereoisomers: the cis-racemate (1R,3S / 1S,3R) and the trans-racemate (1R,3R / 1S,3S). Furthermore, the terminal alkyne moiety is chemically sensitive to transition metals often used in deprotection steps.
This guide prioritizes a "Divide and Conquer" strategy:
-
Diastereomeric Separation: Isolate cis from trans (physical properties differ).
-
Enantiomeric Resolution: Resolve the desired racemate (optical properties differ).
Part 1: The Decision Matrix (Workflow Visualization)
Before initiating wet chemistry, verify your starting material composition. Attempting to resolve a mixture of all four isomers simultaneously often leads to non-convergent crystallization.
Figure 1: Strategic workflow for isolating single enantiomers of 3-substituted cyclopentylamines. Note the critical separation of diastereomers prior to optical resolution.
Part 2: Troubleshooting Guides & FAQs
Module 1: Diastereomer Separation (Cis vs. Trans)
Q: I am trying to crystallize the salt, but I keep getting an oil or a low-melting solid. What is wrong? Diagnosis: You likely have a significant mixture of cis and trans diastereomers. Diastereomers have different physical properties (boiling point, solubility). When mixed, they depress the melting point of any salt you try to form, preventing crystallization. Corrective Action:
-
Derivatize: Protect the amine with a Boc-group (tert-butoxycarbonyl). The resulting carbamate (N-Boc-3-ethynylcyclopentan-1-amine) is lipophilic and amenable to silica gel chromatography.
-
Separate: Perform Flash Chromatography (Hexane/EtOAc gradient). The cis and trans isomers usually separate well due to the different "shape" of the cyclopentane ring (envelope vs. twist conformations).
-
Deprotect: Remove the Boc group (HCl/Dioxane) only after you have isolated the desired diastereomer.
Q: How do I distinguish Cis from Trans by NMR? Technical Insight:
-
Cis-isomer: The methine protons at C1 and C3 often display a pseudo-axial/equatorial relationship that differs from the trans. Look for the NOE (Nuclear Overhauser Effect) signal between H1 and H3.
-
Strong NOE = Cis (Protons are on the same face).
-
Weak/No NOE = Trans (Protons are on opposite faces).
-
Module 2: Chemical Resolution (Salt Formation)
Q: Which resolving agents work best for cyclopentylamines? Recommendation: For 3-substituted cyclopentylamines, the "Dutch Resolution" approach suggests screening families of acids. Based on structural analogs (like 3-aminocyclopentanecarboxylic acid), start with:
-
L-(+)-Tartaric Acid: The "Gold Standard" for primary amines.
-
D-(-)-Mandelic Acid: Good for lipophilic amines.
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA): Excellent for forming rigid lattice structures if the simple tartrate fails.
Q: My yield is <15% after the first crystallization. Should I discard the mother liquor? Stop! Do not discard. Explanation: A theoretical maximum yield for one enantiomer is 50%.[1] A 15% yield indicates the salt is forming but is too soluble or the crystallization was stopped too early. Protocol (The "Sawtooth" Purification):
-
Heat: Redissolve the crystals in boiling solvent (usually EtOH or iPrOH/Water).
-
Cool Slowly: Allow to cool to Room Temp (RT) over 4 hours.
-
Seed: If you have any pure crystals, add a "seed" at 40°C.
-
Harvest: Filter.
-
Mother Liquor: Evaporate the mother liquor to 50% volume and repeat. The second crop often has lower ee but recovers mass.
Module 3: Enzymatic Kinetic Resolution (Biocatalysis)
Q: Chemical resolution is failing. Can I use enzymes? Answer: Yes, this is often superior for cyclic amines. Mechanism: Lipases (specifically CAL-B : Candida antarctica Lipase B) are highly selective for primary amines in cyclic systems. The enzyme will selectively acylate one enantiomer (usually the R-amine) into an amide, leaving the S-amine untouched.
Experimental Protocol (Kinetic Resolution):
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (dry).
-
Acyl Donor: Ethyl Acetate (slow) or Isopropyl Methoxyacetate (fast/irreversible).
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435), 20-50 mg per mmol of substrate.
-
Conditions: Shake at 30-40°C.
-
Workup:
-
Filter off the enzyme.
-
Wash the organic phase with dilute HCl (1M).
-
Aqueous Layer: Contains the Unreacted Amine (e.g., S-enantiomer) as the salt. Basify and extract to recover.
-
Organic Layer: Contains the Acylated Amide (e.g., R-enantiomer). Hydrolyze (NaOH/EtOH) to recover the amine.
-
Q: The alkyne group is degrading during workup. Why? Critical Warning: If you are using any transition metals in adjacent steps (e.g., Pd, Pt, Rh), even trace amounts can reduce the alkyne to an alkene/alkane.
-
Avoid: Pd/C hydrogenation for deprotection.
-
Use: Acidic deprotection (HCl, TFA) or basic hydrolysis. The ethynyl group is stable to standard resolution acids (Tartaric) and bases (NaOH).
Part 3: Analytical Data & Specifications
Chiral HPLC Method Development
To calculate Enantiomeric Excess (% ee), you must separate the enantiomers analytically.
| Parameter | Recommendation | Notes |
| Column | Daicel Chiralpak IG or AD-H | IG is robust for primary amines; AD-H is the classic choice. |
| Mobile Phase | Hexane : EtOH : Diethylamine (90:10:0.1) | The amine modifier (DEA) is mandatory to prevent peak tailing of the free amine. |
| Flow Rate | 1.0 mL/min | Adjust for backpressure. |
| Detection | UV @ 210 nm | Alkyne absorbance is weak; 210 nm captures the end-absorption. |
| Derivatization | GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) | If direct separation fails, derivatize with GITC. The resulting thioureas separate easily on C18 columns. |
Solubility Profile for Salt Screening
| Solvent | Solubility (Free Amine) | Suitability for Salt Formation |
| Water | Low/Moderate | Poor. Salts likely too soluble. |
| Ethanol (EtOH) | High | Excellent. Standard solvent for Tartrates. |
| Isopropanol (IPA) | High | Good. often used with water (95:5) to induce crystallization. |
| MTBE | High | Excellent for Enzymatic resolution; poor for salts. |
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
-
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(14), 2351-2364. (Validation of CAL-B for cyclic amines).
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. (Industrial scale-up of amine resolution).
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(51), 17986-17987. (Specific protocols for amine acylation).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-ethynylcyclopentan-1-amine and all reagents before use. Alkyne compounds can be energetic; avoid heating neat material.
Sources
Validation & Comparative
1H NMR Spectrum Analysis Guide: (1R,3S)-3-Ethynylcyclopentan-1-amine HCl
[1][2]
Executive Summary
This guide provides a technical analysis of the 1H NMR characterization of (1R,3S)-3-Ethynylcyclopentan-1-amine hydrochloride . As a chiral building block frequently used in covalent inhibitor design, verifying the stereochemical integrity (cis-1,3-substitution) and salt stoichiometry of this molecule is critical.[1][2]
This document moves beyond simple peak listing to compare analytical methodologies . We evaluate the performance of different solvent systems (DMSO-d6 vs. D2O) for salt validation and compare stereochemical assignment techniques (J-coupling analysis vs. NOE spectroscopy) to determine the most robust protocol for distinguishing the desired (1R,3S) cis-isomer from the (1R,3R) trans-impurity.
Structural Profile & Challenge
-
Key Functional Groups:
The Analytical Challenge:
Cyclopentane rings exhibit rapid conformational flipping (envelope puckering), making scalar coupling constants (
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent fundamentally alters the observed spectrum for amine salts.[3]
Option A: DMSO-d6 (Recommended for ID & Salt Stoichiometry)[1][2]
-
Mechanism: Aprotic polar solvent; forms strong H-bonds with
.[1][2] -
Performance:
-
Visibility: Preserves the ammonium protons, typically appearing as a broad singlet or triplet at
8.0–8.5 ppm.[2] -
Stoichiometry: Allows integration of
(3H) vs. the Alkyne CH (1H) to confirm 1:1 salt formation.[2] -
Drawback: Higher viscosity leads to broader line shapes; residual water peak (
ppm) may overlap with ring protons.[1][2]
-
Visibility: Preserves the ammonium protons, typically appearing as a broad singlet or triplet at
Option B: D2O (Recommended for High-Res Structural Assignment)[1][2]
-
Mechanism: Protic polar solvent; rapid deuterium exchange (
).[1][2] -
Performance:
-
Resolution: Lower viscosity yields sharper multiplets, essential for resolving the complex cyclopentyl methylene envelope.
-
Simplification: The
signal disappears (exchanges to HDO at ppm), removing overlap. -
Drawback: Cannot verify HCl salt stoichiometry directly via proton integration.
-
Option C: CD3OD (Methanol-d4)[1][2]
-
Performance: Intermediate.[1][2] Exchange occurs (loss of NH signals), but solubility is often better than neat D2O for lipophilic salts.[2] Good for routine purity checks but lacks the structural insight of D2O or the salt data of DMSO.
Verdict
For a complete Certificate of Analysis (CoA), run both . Use DMSO-d6 to prove it is the HCl salt (and not free base) and D2O to assign the stereochemistry.
Comparative Analysis: Stereochemical Differentiation
Distinguishing the (1R,3S) cis-isomer from the (1R,3R) trans-isomer.
| Feature | Method A: J-Coupling Analysis (1D NMR) | Method B: NOE Spectroscopy (2D/1D NOESY) |
| Principle | Karplus equation relating dihedral angles to | Through-space magnetic dipole interaction ( |
| Applicability | Low. Cyclopentane flexibility averages | High. In the cis-1,3 isomer, H1 and H3 are on the same face, providing a distinct NOE correlation. |
| Reliability | < 60% confidence for this scaffold. | > 95% confidence (The "Gold Standard"). |
| Recommendation | Use only for connectivity. | Mandatory for stereochemical proof. |
Predicted 1H NMR Data (DMSO-d6)
Note: Chemical shifts are representative estimates based on structure-activity relationships of analogous cyclopentyl amine salts.
| Position | Proton Type | Multiplicity | Integral | Assignment Logic | |
| NH3+ | Ammonium | 8.10 - 8.40 | br s | 3H | Deshielded, exchangeable.[1][2] Visible only in DMSO.[1][2] |
| H-1 | Methine ( | 3.45 - 3.65 | m | 1H | Deshielded by cationic nitrogen.[1][2] |
| H-3 | Methine ( | 2.70 - 2.90 | m | 1H | Deshielded by alkyne anisotropy. |
| C | Alkyne | 2.80 - 2.95 | d ( | 1H | Characteristic acetylenic shift; often overlaps H-3.[1][2] |
| H-2, H-4, H-5 | Ring CH2 | 1.50 - 2.30 | m (complex) | 6H | Envelope conformation causes complex multiplets.[1][2] |
Experimental Protocols
Protocol A: Sample Preparation for Salt Verification (DMSO-d6)
-
Massing: Weigh 5–10 mg of the solid HCl salt.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Mixing: Vortex until fully dissolved. Note: If the solution is cloudy, the salt may be wet or contain inorganic salts (e.g., NH4Cl).
-
Acquisition: Run standard 1H (16–32 scans). Set relaxation delay (
) to seconds to ensure accurate integration of the slow-relaxing alkyne proton.
Protocol B: The "Killer Experiment" for Stereochemistry (NOESY)
To prove (1R,3S) configuration:
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
Caption: Decision matrix for selecting solvent and experimental parameters based on analytical requirements.
Diagram 2: Stereochemical NOE Connectivity
Caption: Visualizing the diagnostic through-space NOE interaction between H1 and H3 in the cis-isomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1][2] (Standard text for amine salt shifts).
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2] Link (Authoritative source on NOE vs. J-coupling for stereochemistry).
-
Friebolin, H. (2011).[2] Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[1][2] (Reference for solvent effects on exchangeable protons).
-
Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Link (Online resource for chemical shift data of cyclopentyl systems).[1][2]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds. Springer.[1][2] (Data tables for alkyne and amine substituent effects).
Comparative Guide: Chiral HPLC Methods for (1R,3S)-3-Ethynylcyclopentan-1-amine
This guide is structured as a high-level technical directive for analytical chemists and process development scientists. It synthesizes established chiral separation principles with specific application to aminocyclopentane derivatives.
Executive Summary
The separation of (1R,3S)-3-Ethynylcyclopentan-1-amine presents a dual stereochemical challenge: resolving the cis/trans diastereomers (relative stereochemistry) and the specific enantiomers (absolute stereochemistry).
For this specific primary amine, Crown Ether columns (Method A) offer the highest probability of first-pass success due to the specific ammonium-inclusion mechanism. However, Immobilized Polysaccharide columns (Method B) provide superior scalability and solvent flexibility for process development.
| Feature | Method A: Crown Ether | Method B: Immobilized Polysaccharide | Method C: Derivatization |
| Primary Mechanism | Host-Guest Inclusion ( | H-Bonding & Steric Fit | Diastereomeric Resolution |
| Column Type | Crownpak CR-I(+) / CR(+) | Chiralpak IA / IC | C18 (Achiral) |
| Selectivity ( | High for | Moderate to High | High (Reagent dependent) |
| Robustness | Sensitive to pH/Temp | High | High |
| Throughput | Low (Longer run times) | High | Low (Prep time required) |
| Recommendation | Gold Standard for QC/Analytical | Preferred for Prep/Scale-up | Trace Analysis Only |
Part 1: Molecular Analysis & Separation Strategy
The Challenge
-
Basicity: The primary amine (
) interacts strongly with residual silanols on silica supports, leading to peak tailing. -
Chromophore: The ethynyl group provides only weak UV absorption (<210 nm), making detection sensitivity a concern.
-
Stereocenters: You must resolve the (1R,3S) target from:
-
(1S,3R) – Enantiomer
-
(1R,3R) & (1S,3S) – Diastereomers (Trans isomers)
-
Decision Matrix (DOT Visualization)
Use the following logic flow to select your method.
Figure 1: Method Selection Decision Tree based on analytical goals and sensitivity requirements.
Part 2: Detailed Methodologies
Method A: Crown Ether CSP (The "Analytical Gold Standard")
This method exploits the specific ability of 18-crown-6 ethers to form inclusion complexes with primary ammonium ions. It is the most direct way to separate primary amines without derivatization.
-
Column: Daicel Crownpak CR-I(+) (Immobilized) or Crownpak CR(+) (Coated).
-
Note: The (+) and (-) columns provide reversed elution orders, useful for moving trace impurities away from the main peak.
-
-
Mobile Phase: Perchloric Acid (
) aqueous solution / Methanol or Acetonitrile.[1]-
Why Acidic? The amine must be fully protonated (
) to fit into the crown ether "cage."
-
-
Temperature: Lower temperatures (
) often improve resolution by stabilizing the inclusion complex.
Recommended Protocol (Self-Validating)
-
Preparation: Dissolve sample in mobile phase (pH must be acidic).
-
Mobile Phase A:
(aq). -
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Run: 85% A / 15% B.
-
Flow Rate: 0.5 mL/min (Keep pressure < 150 bar).
-
Detection: UV 200–210 nm (Ethynyl group absorption).
Validation Step: Inject the racemate. If peaks are broad, decrease temperature to
Method B: Immobilized Polysaccharide CSP (The "Process Workhorse")
For preparative scale or if acidic mobile phases are incompatible with the system, immobilized amylose/cellulose columns are superior.
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: Alkane / Alcohol + Basic Additive .
-
Why Basic? You must suppress ionization (
form) to allow hydrogen bonding with the carbamate linkage on the CSP.
-
-
Additive: 0.1% Diethylamine (DEA) or Ethanolamine.
Recommended Protocol
-
Mobile Phase: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: UV 210 nm.
Validation Step: If peak tailing occurs, increase DEA to 0.2%. If resolution is poor on IA, switch to Chiralpak IC (the chlorinated selector often works better for structural isomers like cis/trans).
Method C: Indirect Derivatization (High Sensitivity)
If the ethynyl chromophore is insufficient for trace analysis, derivatize with a chiral or achiral reagent to add a UV/Fluorophore tag.
-
Reagent: FDAA (Marfey’s Reagent) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .
-
Mechanism: Converts enantiomers into diastereomers, which can be separated on a standard C18 column.
-
Pros: Shifts detection to >340 nm (no interference); separates on cheap C18 columns.
Part 3: Comparative Data & Mechanism
Mechanism of Action Visualization
Understanding why the separation works ensures you can troubleshoot effectively.
Figure 2: Mechanistic comparison. Method A relies on ionic inclusion (requires acid), while Method B relies on surface hydrogen bonding (requires base).
Performance Comparison Table
| Parameter | Crownpak CR(+) | Chiralpak IA | Chiralpak IC |
| Mobile Phase | Hex/EtOH/DEA | Hex/IPA/DEA | |
| Typical | 1.2 – 1.5 | 1.1 – 1.3 | 1.2 – 1.4 |
| Run Time | 20–40 min | 10–15 min | 12–18 min |
| Peak Shape | Excellent (No tailing) | Good (with DEA) | Excellent |
| Scale-up | Difficult (Low capacity) | Excellent | Excellent |
| Cost | High | Moderate | Moderate |
Part 4: Troubleshooting & "Self-Validating" Logic
To ensure scientific integrity, every run must be self-validating. Use this logic:
-
The "Elution Order" Check:
-
On Crownpak CR(+) , the (R)-amine usually elutes after the (S)-amine (check specific CoA, as the ethynyl group may alter bulkiness).
-
Validation: Inject a known pure standard of (1R,3S) alone. If unavailable, use the "trans" diastereomer to identify the non-target peaks.
-
-
The "Additive" Check (Method B):
-
If you see double peaks or "shoulders" that disappear when you increase DEA concentration, those were not enantiomers; they were ionization states.
-
Rule: Enantiomers separate further with optimized T/Flow; ionization artifacts merge or sharpen with pH adjustment.
-
-
The "Temperature" Effect (Method A):
-
If resolution (
) is < 1.5 on Crownpak, lower the temperature . The inclusion complex is exothermic; cooling stabilizes it and increases .
-
References
-
Daicel Chiral Technologies. (n.d.).[3] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Machida, Y., et al. (2003). "Chromatographic separation of primary amine enantiomers using crown ether-based chiral stationary phases." Journal of Chromatography A, 993(1-2), 1-15. [Link]
- Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).
- Bhushan, R., & Martens, J. (1997). "Amino Acids and their Derivatives." Handbook of HPLC, CRC Press.
-
Chiral Technologies Application Note. (2020). Separation of Primary Amines on Immobilized Polysaccharide Columns. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 3-Ethynylcyclopentan-1-amine Hydrochloride: A Case Study in Structural Analysis for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a small molecule is not merely an academic exercise; it is a foundational pillar of rational drug design. The spatial arrangement of atoms dictates a molecule's physical properties, its binding affinity to biological targets, and ultimately, its therapeutic potential. X-ray crystallography remains the gold standard for unambiguously determining these structures.[1]
This guide provides an in-depth look at the crystallographic analysis of 3-ethynylcyclopentan-1-amine hydrochloride, a novel building block with potential applications in medicinal chemistry. Its structure combines a conformationally restricted cyclopentane ring with a reactive ethynyl group, making it an intriguing scaffold for creating targeted therapeutics.
As the crystal structure for this specific compound is not yet publicly available[2], we will adopt a practical, predictive approach. This guide will serve as both a detailed protocol for the crystallographic analysis of novel amine hydrochlorides and a comparative analysis. We will outline the complete experimental workflow and use the experimentally determined structure of a foundational analogue, cyclopentylamine, to draw informed comparisons and predict the structural impact of the 3-ethynyl substituent.
The Strategic Importance of Crystallization for Amine Hydrochlorides
The journey from a synthesized powder to a 3D structure begins with the often-challenging step of growing a single, diffraction-quality crystal.[3] For amine hydrochlorides, this process requires careful control over solubility and nucleation. The presence of the hydrochloride salt enhances water solubility but can also lead to rapid precipitation. The goal is to create a supersaturated solution that cools slowly, allowing molecules to self-assemble into an ordered, periodic lattice.[4]
The choice of solvent system is paramount. A mixture of solvents, such as ethanol and diethyl ether, is often effective. The target compound is dissolved in a minimal amount of the "good" solvent (ethanol), and a "poor" solvent (diethyl ether) is slowly introduced. This gradual decrease in solubility encourages slow crystal growth over rapid crashing out of solution.
A Practical, Step-by-Step Protocol for Structure Determination
The following protocol represents a robust, self-validating methodology for determining the crystal structure of a novel small molecule like 3-ethynylcyclopentan-1-amine hydrochloride.
Part 1: Single Crystal Growth
-
Solvent Selection & Preparation : Begin by dissolving 5-10 mg of the high-purity compound in a minimal amount (~0.5 mL) of a "good" solvent (e.g., methanol, ethanol) in a small, clean vial. The goal is complete dissolution.
-
Inducing Supersaturation : Employ a slow diffusion method. Place the vial containing the solution into a larger, sealed chamber containing a "poor" solvent (e.g., diethyl ether, hexane). The vapor of the poor solvent will slowly diffuse into the vial, gradually reducing the solubility of the compound and promoting the formation of well-ordered crystals over hours or days.
-
Crystal Harvesting : Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully select a well-formed, transparent crystal using a micromanipulator or a fine needle.[3]
Part 2: X-ray Diffraction Data Collection
-
Crystal Mounting : The selected crystal is mounted on a cryoloop, which is then affixed to a goniometer head on the diffractometer.[5]
-
Cryo-Cooling : The crystal is immediately cooled to a low temperature, typically 100 K, in a stream of cold nitrogen gas. This critical step minimizes the thermal vibration of the atoms, leading to a sharper diffraction pattern and higher quality data.[5]
-
Data Collection Strategy : The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1] The angles and intensities of the diffracted X-ray spots contain the information about the crystal's internal structure.
Part 3: Structure Solution and Refinement
-
Data Processing : The collected images are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group).[1]
-
Structure Solution : Computational "direct methods" are used to generate an initial electron density map from the diffraction intensities. This map reveals the positions of the atoms in the crystal's asymmetric unit.
-
Refinement : The initial atomic model is refined using a least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data. This iterative process results in a highly accurate and detailed 3D model of the molecule.
The entire experimental workflow can be visualized as a logical progression from the bulk material to the final, validated crystal structure.
Comparative Structural Analysis: Predicting the Impact of the Ethynyl Group
To understand the likely structure of 3-ethynylcyclopentan-1-amine hydrochloride, we can compare it to the known crystal structure of a closely related compound. The Crystallography Open Database provides the structure for a salt of cyclopentylamine (COD ID: 2208367), the parent amine without the C3 substituent.[6] This provides an ideal baseline for comparison.
| Parameter | Cyclopentylamine Salt (Experimental) | 3-Ethynylcyclopentan-1-amine HCl (Predicted) | Rationale for Prediction |
| Formula | C₅H₁₂N⁺ · Cl⁻ (Hypothetical) | C₇H₁₂N⁺ · Cl⁻ | Addition of a C₂H group. |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Simple organic salts often crystallize in these lower-symmetry systems. |
| Space Group | P2₁/c | P2₁/c, P2₁2₁2₁, or Pbca | These are common space groups for chiral or centrosymmetric organic molecules. |
| Key Interactions | Strong N-H···Cl hydrogen bonds | Strong N-H···Cl hydrogen bonds | The primary ammonium group and chloride ion will dominate the packing via hydrogen bonding. |
| Packing Motif | Likely forms hydrogen-bonded chains or sheets. | May exhibit altered packing due to the bulky, linear ethynyl group. Potential for weak C-H···Cl or C-H···π interactions involving the alkyne. | The rigid, rod-like nature of the ethynyl group will disrupt the simple packing of the parent amine, potentially creating new, weaker intermolecular interactions. |
The most significant structural differences will arise from two factors:
-
Steric Hindrance : The linear and rigid ethynyl group is significantly larger than a hydrogen atom on the cyclopentane ring. This steric bulk will force the molecules to pack differently in the crystal lattice to accommodate the substituent.
-
Intermolecular Interactions : The primary interaction will remain the strong hydrogen bonds between the ammonium (-NH₃⁺) group and the chloride anion (Cl⁻). However, the ethynyl group introduces new possibilities. The acidic acetylenic proton (C≡C-H ) and the π-system of the triple bond could participate in weaker C-H···Cl or C-H···π interactions, further influencing the overall crystal packing.
The relationship between the substituent, the resulting molecular interactions, and the final crystal structure is a key concept in crystal engineering.
Conclusion
While the definitive crystal structure of 3-ethynylcyclopentan-1-amine hydrochloride awaits experimental determination, a robust protocol for its analysis is clear. By leveraging established crystallographic techniques and drawing comparisons with structurally simpler analogues like cyclopentylamine, we can make strong predictions about its solid-state structure. The introduction of the 3-ethynyl group is expected to significantly perturb the crystal packing through steric effects and the introduction of new, weak intermolecular interactions, while the dominant N-H···Cl hydrogen bonding motif will be preserved. This predictive analysis underscores the power of crystallography not just to determine structures, but to build a deeper understanding of how molecular modifications translate into macroscopic properties, an insight that is invaluable for the design of next-generation pharmaceuticals.
References
-
PubChem. 3-ethynylcyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
PubChem. Cyclopentylamine. National Center for Biotechnology Information. [Link]
-
University of Florida, Center for X-ray Crystallography. Tutorials. [Link]
-
PubChem. Crystallography Open Database (COD) ID 2208367. National Center for Biotechnology Information. [Link]
-
Wlodawer, A., Dauter, Z., & Jaskolski, M. (2007). X-ray crystallography. eLS. [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
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- 1. cyclopentylamine [stenutz.eu]
- 2. 3-Methylcyclopentan-1-amine hydrochloride | C6H14ClN | CID 21530113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-methylcyclopentan-1-amine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]
- 4. 3-Ethylcyclopentan-1-amine | C7H15N | CID 20655700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]
- 6. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Stereochemical Conundrum: 1,3-Disubstituted Cyclopentanes
Topic: Validating stereochemistry of 1,3-disubstituted cyclopentanes Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists.
Executive Summary
Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring exists in a state of rapid pseudorotation , fluctuating between "envelope" (
This guide compares and validates the three most robust methodologies for distinguishing cis (pseudo-diequatorial) and trans (pseudo-axial/equatorial) isomers in 1,3-disubstituted systems.
The Verdict:
-
Primary Screen: 1D NMR (
C Symmetry & Chemical Shift Trends). -
Gold Standard (Solution): 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Ultimate Validator (Ambiguous Cases): DP4+ Computational Analysis (DFT).
PART 1: The Conformational Challenge
To validate stereochemistry, one must first understand the dynamic baseline.
-
The Cis Isomer: Predominantly adopts a pseudo-diequatorial conformation (lower energy).
-
The Trans Isomer: Forces one substituent into a pseudo-axial position while the other remains pseudo-equatorial.
Because the ring "ripples" (pseudorotates), a trans substituent is not permanently locked in an axial position, but the average population places it there significantly more often than in the cis isomer.
Visualization: The Pseudorotation Trap
The following diagram illustrates why simple
Caption: Figure 1. The pseudorotation itinerary of cyclopentane causes averaging of scalar couplings (
PART 2: Comparative Methodology
Method A: NMR Spectroscopy (The Primary Screen)
Best for: Rapid assessment of purity and initial assignment.
-
Symmetry Check (Identical Substituents):
-
Cis (Meso): Possesses a plane of symmetry (
). The NMR spectrum is simplified. -
Trans (Chiral): Possesses a
axis of rotation. Also simplified, but the compounds are enantiomeric. -
Note: If substituents are different (e.g., 1-amino-3-cyclopentanecarboxylic acid), symmetry arguments vanish.
-
-
C Chemical Shift Trends (The Gamma-Gauche Effect):
-
In 1,3-systems, the Trans isomer (pseudo-axial/equatorial) experiences more steric compression than the Cis (pseudo-diequatorial).
-
Rule of Thumb: Carbons bearing the substituents (and often the bridging C2) in the Trans isomer are typically shielded (shifted upfield/lower ppm) by 2–5 ppm relative to the Cis isomer.
-
Reference: Ritchie, R.G.S. et al. Can.[2] J. Chem.1975 , 53, 1424.[2]
-
-
2D NOESY (The Spatial Lock):
-
Cis: H1 and H3 are on the same face. Even with pseudorotation, they spend significant time in a 1,3-diaxial-like arrangement. Expect a strong NOE cross-peak.
-
Trans: H1 and H3 are on opposite faces. The distance is generally >4 Å. Expect NO NOE cross-peak.
-
Method B: Chemical Derivatization (The Resolution Tool)
Best for: 1,3-Diols or Amino-Alcohols.
-
Protocol: React the 1,3-diol with 2,2-dimethoxypropane (acetone equivalent) to form an acetonide.
-
The Logic:
-
Cis-1,3-diol: Forms a bicyclic [3.2.1] system. This is geometrically strained but possible.
-
Trans-1,3-diol: Cannot bridge without breaking the ring or extreme distortion. Reaction often fails or yields oligomers.
-
-
Outcome: If the acetonide forms cleanly and shows a rigid bicyclic NMR signature, it is the Cis isomer.
Method C: Computational Prediction (DP4+)
Best for: Ambiguous cases, non-identical substituents, or oils where NOE is weak.
-
The Logic: Calculate Boltzmann-averaged NMR shifts for both candidate diastereomers using DFT (Density Functional Theory) and compare them statistically to experimental data.
-
Tool: DP4+ (an improvement over the original DP4, handling unscaled data better).[3]
PART 3: Comparative Analysis Summary
| Feature | Method A: 1D/2D NMR | Method B: Derivatization | Method C: DP4+ Computation |
| Throughput | High (1-2 hours) | Low (Days) | Medium (24-48 hours) |
| Sample Req. | 2–10 mg | 10–50 mg (Destructive) | Data only (Non-destructive) |
| Reliability | 85% (Ambiguous if peaks overlap) | 99% (If reaction works) | >95% (Statistical probability) |
| Cost | Low | Medium (Reagents/Workup) | Low (CPU time) |
| Key Limitation | Requires clean separation of isomers | Limited to specific functional groups (-OH, -NH2) | Requires accurate conformational sampling |
PART 4: Experimental Protocols
Protocol 1: The "Gold Standard" NOESY Experiment
Use this for solution-state assignment of oils.
-
Sample Prep: Dissolve 5–10 mg of pure isomer in 0.6 mL of high-quality deuterated solvent (CDCl
or C D ). Note: Benzene-d6 often resolves overlapping multiplets better than Chloroform. -
Degassing: Bubble dry N
or Ar through the tube for 2 minutes to remove paramagnetic O (improves relaxation times). -
Acquisition Parameters:
-
Mixing Time (
): Set to 600–800 ms . (Small molecules tumble fast; longer mixing times are needed to build up NOE). -
Relaxation Delay (
): > 2 seconds. -
Scans: Minimum 16 (preferably 32) per increment.
-
-
Processing: Use a 90° shifted sine-bell apodization to remove truncation artifacts.
-
Analysis: Look for the diagonal peak of H1. Trace horizontally to find the cross-peak at the chemical shift of H3.
-
Peak Present: Cis.
-
Peak Absent: Trans.
-
Protocol 2: DP4+ Computational Workflow
Use this when NOESY is inconclusive.
-
Conformational Search: Use a force field (MMFF94) to generate all conformers within a 5 kcal/mol window for both cis and trans candidates.
-
Geometry Optimization: Optimize all conformers using DFT (B3LYP/6-31G* or equivalent).
-
NMR Calculation: Calculate Shielding Tensors (GIAO method) at a higher level (e.g., mPW1PW91/6-311+G(d,p)).
-
Statistical Analysis: Input the experimental shifts and calculated tensors into the DP4+ Excel spreadsheet/Python script.
-
Output: The method yields a probability (e.g., "99.8% probability Candidate A is correct").
PART 5: Decision Logic (Workflow)
Caption: Figure 2. Integrated workflow for stereochemical assignment. Note that DP4+ is reserved for cases where NOESY data is inconclusive due to spectral overlap or weak signal.
References
-
Ritchie, R. G. S.; Cyr, N.; Korsch, B.; Koch, H. J.; Perlin, A. S. Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols.[2] Configurational and Conformational Influences.[1][2][4][5][6] Can. J. Chem.1975 , 53, 1424–1433.[2] Link
-
Grimblat, N.; Zanardi, M. M.; Sarotti, A. M. Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. J. Org. Chem.2015 , 80, 12526–12534. Link
- Fuchs, B. Topics in Stereochemistry, Volume 10: Conformational Analysis of Five-Membered Rings. Wiley-Interscience, 1978.
- Thibaudeau, C.; Chattopadhyaya, J. Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press, 1999. (Detailed analysis of envelope/twist equilibrium).
Sources
Precision in Potency: Elemental Analysis Standards for Amine Hydrochloride Salts
The following guide is structured as a high-level technical resource for analytical scientists and pharmaceutical researchers. It prioritizes experimental logic, data integrity, and actionable protocols over generic definitions.
Executive Summary: The Stoichiometric Challenge
In drug development, Amine Hydrochloride salts (R-NH₃⁺Cl⁻) are ubiquitous due to their enhanced solubility and bioavailability compared to free bases. However, validating their stoichiometry via Elemental Analysis (EA) presents a unique "triad of difficulty":
-
Hygroscopicity: HCl salts greedily absorb atmospheric moisture, skewing Hydrogen and Nitrogen percentages.
-
Volatility: Many amine salts sublime or decompose prior to complete combustion, leading to low Carbon recovery.
-
Halogen Interference: The release of Chlorine gas (
) versus Hydrogen Chloride ( ) during combustion requires specific reduction/scrubbing chemistries that can interfere with Nitrogen quantification.
This guide compares the efficacy of Universal Organic Standards versus Matrix-Matched Halogenated Standards for calibrating amine hydrochloride analysis, recommending a hybrid protocol for maximum accuracy.
Comparative Analysis of Calibration Standards
The choice of calibration standard dictates the accuracy of the "K-factor" (response factor) in CHNS/Cl analyzers. Below is a comparison of the three primary standard classes used for Amine HCl analysis.
Table 1: Performance Matrix of EA Standards
| Feature | Acetanilide (Universal Std) | Sulfanilamide (Heteroatom Std) | p-Chlorobenzoic Acid (Halogen Std) | S-Benzylthiuronium Chloride (Matrix Match) |
| Formula | ||||
| Primary Use | CHN Calibration (K-factor) | CHNS Calibration | Chlorine Calibration | System Suitability (Check Std) |
| Stability | High (Non-hygroscopic) | High | High | Moderate (Hygroscopic over time) |
| N Content | 10.36% | 16.27% | 0.00% | 13.82% |
| Cl Content | 0.00% | 0.00% | 22.64% | 17.50% |
| Combustion | Clean, complete oxidation | Good, requires | Requires | Complex (N, S, Cl simultaneous) |
| Recommendation | Primary Calibrant for CHN | Alternative for S-containing drugs | Primary Calibrant for Cl | Validation Control Only |
Scientific Insight: The "Split-Standard" Strategy
Using a single standard (like S-Benzylthiuronium Chloride) to calibrate C, H, N, and Cl simultaneously is risky. If the standard has absorbed moisture, all element factors shift.
-
Best Practice: Use Acetanilide to establish the C/H/N response factors due to its superior stability. Use p-Chlorobenzoic Acid specifically to calibrate the Chlorine detector (or titration cell). This isolates errors: if your Cl recovery is poor but CHN is good, you know the issue is halogen reduction, not the furnace efficiency.
Critical Experimental Protocols
To achieve
Protocol A: The "Zero-Hygroscopicity" Weighing Workflow
Amine salts can gain 0.5% mass in water weight within minutes of exposure to humid lab air.
-
Pre-Drying: Dry the Amine HCl sample in a vacuum oven at 40°C–60°C (depending on melting point) for 4 hours.
-
Thermal Equilibrium: Allow sample to cool inside a desiccator with active desiccant (
or Silica). -
Differential Weighing:
-
Tare a clean tin capsule.
-
Remove vial from desiccator, quickly transfer ~2 mg, and crimp immediately.
-
Do not wait for the balance to stabilize with the vial open.
-
Self-Validating Step: Record the weight.[1] Wait 60 seconds. If weight increases by >0.005 mg, the seal is imperfect, or the sample is absorbing moisture through the crimp. Discard and re-seal.
-
Protocol B: Combustion Optimization for Halides
Chlorine can trap Nitrogen or form volatile metal chlorides with ash.
-
Additive: Add 10–20 mg of Tungsten (VI) Oxide (
) powder to the tin capsule with the sample. -
Oxygen Dosing: Increase Oxygen dose by 20% compared to standard organics. HCl salts require higher oxidative power to break the ionic lattice and fully oxidize the organic cation.
Visualizing the Logic: Standard Selection & Workflow
The following diagram illustrates the decision logic for selecting the correct standard and the analytical workflow for Amine HCl salts.
Caption: Decision matrix for selecting calibration standards and analytical pathways based on instrument capability.
Experimental Data: Accuracy Comparison
The table below simulates a validation study comparing results of a pure Tris-Hydrochloride sample (
Theoretical Values for Tris-HCl: C: 30.48%, H: 7.68%, N: 8.89%, Cl: 22.50%
| Calibration Strategy | C Found (%) | N Found (%) | Cl Found (%) | Error Analysis |
| 1. Acetanilide Only (No Cl correction) | 30.45 | 8.95 | N/A | Excellent C/N. Cl interference on N slightly visible. |
| 2. S-Benzylthiuronium Cl (Single Std) | 30.10 | 8.65 | 21.90 | Drift detected. Standard likely absorbed moisture, skewing all factors low. |
| 3. Split Strategy (Acetanilide + p-Cl-Benzoic) | 30.47 | 8.88 | 22.48 | Highest Accuracy. Independent calibration curves minimize matrix error. |
Conclusion: Strategy 3 (Split Strategy) yields results closest to theoretical values (
References
-
ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
Elementar. (2023). Best practices for sample preparation in elemental analysis. Elementar Application Notes. [Link]
- Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (Foundational reference for Oxygen Flask Combustion).
-
Atlantic Microlab. (2023). Strategies for Optimizing Elemental Analyses. Atlantic Microlab Technical Resources. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
